molecular formula C13H13NO3 B2495974 3-morpholino-4H-chromen-4-one CAS No. 40302-80-5

3-morpholino-4H-chromen-4-one

Cat. No.: B2495974
CAS No.: 40302-80-5
M. Wt: 231.251
InChI Key: DBSFOQMKGXPWOB-UHFFFAOYSA-N
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Description

3-Morpholino-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family It is characterized by a chromenone core structure with a morpholine ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholino-4H-chromen-4-one typically involves the reaction of chroman-4-one with morpholine under specific conditions. One efficient method includes the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the oxidative C–C bond formation . The reaction proceeds smoothly to yield the desired product in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the chromenone core, leading to the formation of reduced analogs.

    Substitution: The morpholine ring can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include TBHP and TBAI.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones and morpholine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Morpholino-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a morpholine ring, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinase pathways makes it a versatile compound for therapeutic applications.

Properties

IUPAC Name

3-morpholin-4-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFOQMKGXPWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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